molecular formula C33H45I2N3 B1670135 Decidium diiodide CAS No. 123048-04-4

Decidium diiodide

Cat. No.: B1670135
CAS No.: 123048-04-4
M. Wt: 737.5 g/mol
InChI Key: RJEYFBQMUHTEAX-UHFFFAOYSA-M
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Description

Decidium diiodide is a bisquaternary phenanthridinium ligand with significant applications in biochemical studies, particularly in enzyme inhibition. Structurally, it consists of two quaternary nitrogen atoms connected by a decamethylene chain (10 methylene carbons), distinguishing it from shorter-chain analogs like hexidium (6 methylene carbons) and propidium (3 methylene carbons) diiodides . Its primary mechanism involves competitive inhibition of acetylcholinesterase (AChE), with a dissociation constant ($K_d$) of $2.1 \times 10^{-8}$ M, indicating superior binding affinity compared to related compounds . This compound also exhibits fluorescence enhancement upon binding to AChE, making it a valuable tool for studying enzyme-ligand interactions .

Properties

CAS No.

123048-04-4

Molecular Formula

C33H45I2N3

Molecular Weight

737.5 g/mol

IUPAC Name

10-(1,6-diamino-3-phenylphenanthren-4-yl)decyl-trimethylazanium;iodide;hydroiodide

InChI

InChI=1S/C33H44N3.2HI/c1-36(2,3)22-14-9-7-5-4-6-8-13-17-28-30(25-15-11-10-12-16-25)24-32(35)29-21-19-26-18-20-27(34)23-31(26)33(28)29;;/h10-12,15-16,18-21,23-24H,4-9,13-14,17,22,34-35H2,1-3H3;2*1H/q+1;;/p-1

InChI Key

RJEYFBQMUHTEAX-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCCCCCCCCCC1=C2C(=C(C=C1C3=CC=CC=C3)N)C=CC4=C2C=C(C=C4)N.I.[I-]

Canonical SMILES

C[N+](C)(C)CCCCCCCCCCC1=C2C(=C(C=C1C3=CC=CC=C3)N)C=CC4=C2C=C(C=C4)N.I.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,8-diamino-5,10'-(trimethylammonium)decyl-6-phenyl phenanthridium diiodide
decidium
decidium diiodide

Origin of Product

United States

Comparison with Similar Compounds

Hexidium Diiodide

  • Structure : Contains a hexamethylene chain between quaternary nitrogens.
  • Binding Affinity : $K_d = 5.8 \times 10^{-7}$ M, ~28-fold weaker than decidium .
  • Fluorescence: 4.5-fold increase in quantum yield upon AChE binding, less pronounced than decidium’s 6.5-fold enhancement .
  • Binding Site : Like decidium, hexidium occludes the active center of AChE but with reduced entropic stabilization due to shorter chain length .

Propidium Diiodide

  • Structure : Shortest chain (trimethylene) among the three.
  • Binding Affinity : $K_d = 3.7 \times 10^{-6}$ M, ~176-fold weaker than decidium .
  • Fluorescence : Only 3-fold increase in quantum yield, reflecting peripheral binding to AChE’s anionic site without active center occlusion .

Table 1. Comparison of Bisquaternary Phenanthridinium Diiodides

Compound Methylene Chain Length $K_d$ (M) Fluorescence Enhancement Binding Site Specificity
Decidium diiodide 10 $2.1 \times 10^{-8}$ 6.5-fold Active center
Hexidium diiodide 6 $5.8 \times 10^{-7}$ 4.5-fold Active center
Propidium diiodide 3 $3.7 \times 10^{-6}$ 3-fold Peripheral site

3,6-Bis(1-Methyl-4-Vinylpyridinium)Carbazole Diiodide

  • Function : G-quadruplex DNA stabilizer, inducing cancer cell senescence via telomere disruption .
  • Contrast : Unlike decidium’s enzyme inhibition, this compound targets nucleic acid structures, highlighting the diversity of diiodide applications .

Chlorisondamine Diiodide

  • Function : Neuromuscular blocking agent targeting nicotinic acetylcholine receptors .
  • Contrast : While decidium modulates AChE activity, chlorisondamine directly inhibits neurotransmission, illustrating functional divergence among diiodides .

Inorganic Diiodides: Structural and Reactivity Differences

Cyclic Tellurium(IV) Diiodide

  • Structure: Monoclinic crystal system with Te–I bonds and intermolecular interactions (C–H⋯I) .
  • Reactivity : Used in materials science for its unique crystallographic properties, contrasting with decidium’s biochemical utility .

Samarium Diiodide (SmI₂)

  • Function : Single-electron reductant in organic synthesis (e.g., ketyl-olefin cyclizations) .
  • Contrast: SmI₂’s role in carbon-carbon bond formation diverges from decidium’s non-catalytic, inhibitory function .

Table 2. Functional Diversity of Diiodides

Compound Primary Application Target/Mechanism Key Reference
This compound Enzyme inhibition Acetylcholinesterase active site
3,6-Bis(...)carbazole diiodide Cancer therapy G-quadruplex DNA stabilization
Samarium diiodide Organic synthesis Reductive cyclization via ketyl radicals
Chlorisondamine diiodide Neuromuscular blockade Nicotinic acetylcholine receptors

Preparation Methods

Synthesis of Decidium Diiodide

Step 1: Reduction of 3,8-Dinitro-6-Phenylphenanthridine

The synthesis begins with the reduction of 3,8-dinitro-6-phenylphenanthridine using iron powder in ethanolic hydrochloric acid (HCl). This step yields 3,8-diamino-6-phenylphenanthridine, a precursor with exocyclic amino groups.

Step 2: Carbethoxyamination

The exocyclic amino groups are inactivated using ethyl chloroformate, forming 3,8-carbethoxyamino-6-phenylphenanthridine. This intermediate is purified via recrystallization and exhibits a melting point of 211–213°C.

Step 3: Alkylation with Diiododecane

The carbethoxyaminated derivative reacts with diiododecane at 130–140°C for 48 hours. This alkylation step produces 3,8-carbethoxyamino-5,10'-iododecyl-6-phenylphenanthridinium iodide (IIIa). The product is precipitated using ethyl ether, yielding a dark yellow solid (75% yield).

Step 4: Quaternization with Trimethylamine

Compound IIIa undergoes quaternization with trimethylamine in methanol under reflux for 10 hours. Subsequent treatment with sulfuric acid (H₂SO₄) and potassium iodide (KI) yields this compound as purple crystals (43% yield, m.p. 166–177°C).

Table 1: Synthesis Parameters and Yields
Step Reagents Conditions Yield
1 Fe powder, HCl Ethanolic reflux 85%
2 Ethyl chloroformate Room temperature 90%
3 Diiododecane 130–140°C, 48 hr 75%
4 Trimethylamine, H₂SO₄, KI Reflux, 10 hr 43%

Structural and Analytical Characterization

Elemental Analysis

Elemental analysis confirms the stoichiometry of this compound (C₃₂H₄₄N₄I₂). Reported values align closely with theoretical calculations:

Table 2: Elemental Analysis Data
Element Calculated (%) Observed (%)
C 52.04 52.25
H 6.01 6.21
N 7.59 7.40
I 34.37 34.25

Spectroscopic Properties

This compound exhibits a 6.5-fold increase in quantum yield and fluorescence lifetime upon binding to AChE, attributed to its interaction with the enzyme’s active center. The dissociation constant (Kd) of 2.1 ± 0.2 × 10⁻⁸ M, determined via fluorescence titration, underscores its high affinity.

Table 3: Fluorescence and Binding Parameters
Parameter Value
Quantum Yield Increase 6.5×
Fluorescence Lifetime Increase 6.5×
Kd (AChE) 2.1 × 10⁻⁸ M

Thermodynamic and Kinetic Insights

The temperature dependence of this compound binding reveals a substantial entropy increase (+55 eu), suggesting conformational changes in AChE upon ligand association. Kinetic studies demonstrate linear competitive inhibition of enzyme carbamylation, with an inhibition constant (Ki) congruent with its Kd.

Applications in Enzyme Studies

This compound’s ability to occlude AChE’s active center distinguishes it from propidium, which binds only the peripheral anionic site. This property enables researchers to probe the spatial relationship between enzyme subsites using fluorescence quenching and X-ray crystallography.

Q & A

Q. What statistical methods are appropriate for analyzing this compound’s structure-property relationships?

  • Methodological Answer : Apply multivariate regression to correlate synthesis parameters (e.g., annealing time) with properties (e.g., conductivity). Use principal component analysis (PCA) to reduce dimensionality in spectroscopic datasets. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) mitigate false positives .

Q. How can researchers mitigate bias in data interpretation?

  • Methodological Answer : Implement double-blind testing during data collection. Use third-party software (e.g., OLEX2 for crystallography) to automate peak assignments. Disclose funding sources and potential conflicts of interest in the acknowledgments section .

Tables for Reference

Technique Application Key Parameters References
Single-crystal XRDAtomic structure resolutionResolution (<1.0 Å), R-factor
DFT CalculationsElectronic structure predictionBasis set (e.g., B3LYP), convergence
In situ FTIRReaction intermediate trackingScan rate, spectral range

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decidium diiodide
Reactant of Route 2
Decidium diiodide

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